molecular formula C5H9BrO B6159237 4-bromo-3-methylbut-2-en-1-ol CAS No. 2089570-85-2

4-bromo-3-methylbut-2-en-1-ol

Cat. No.: B6159237
CAS No.: 2089570-85-2
M. Wt: 165.03 g/mol
InChI Key: DSQXMIYNGKOIQC-GORDUTHDSA-N
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Description

4-bromo-3-methylbut-2-en-1-ol, also known as (2E)-4-bromo-3-methyl-2-buten-1-ol, is an organic compound with the molecular formula C5H9BrO and a molecular weight of 165.03 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group attached to a butenyl chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-bromo-3-methylbut-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the bromination of 3-methyl-2-buten-1-ol. This reaction typically uses hydrobromic acid (HBr) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted butenols depending on the nucleophile used.

    Oxidation: Products include 4-bromo-3-methylbut-2-enal or 4-bromo-3-methylbut-2-enone.

    Reduction: Products include 4-bromo-3-methylbutane.

Scientific Research Applications

4-bromo-3-methylbut-2-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-3-methylbut-2-en-1-ol involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the hydroxyl group undergoes transformation, leading to the formation of different functional groups .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3-methylbut-2-en-1-ol: Similar structure but with the bromine atom at a different position.

    3-methyl-2-buten-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-bromo-3-methylbut-1-ene: Similar structure but lacks the hydroxyl group

Uniqueness

4-bromo-3-methylbut-2-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .

Properties

CAS No.

2089570-85-2

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

(E)-4-bromo-3-methylbut-2-en-1-ol

InChI

InChI=1S/C5H9BrO/c1-5(4-6)2-3-7/h2,7H,3-4H2,1H3/b5-2+

InChI Key

DSQXMIYNGKOIQC-GORDUTHDSA-N

Isomeric SMILES

C/C(=C\CO)/CBr

Canonical SMILES

CC(=CCO)CBr

Purity

95

Origin of Product

United States

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